molecular formula C6H10N4 B1428467 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1174644-89-3

8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1428467
M. Wt: 138.17 g/mol
InChI Key: VSGTYKAWVBDDOE-UHFFFAOYSA-N
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Description

“8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a compound with the CAS Number: 1174644-89-3 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .


Molecular Structure Analysis

The InChI code for “8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is 1S/C6H10N4/c1-5-6-9-8-4-10(6)3-2-7-5/h4-5,7H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention due to their extensive therapeutic uses .
    • Methods : Various synthetic approaches are used for the synthesis of triazolothiadiazine and its derivatives .
    • Results : These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
  • Antibacterial Research

    • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized for their potential antibacterial activity .
    • Methods : The structures of these derivatives were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Enzyme Inhibition

    • Application : Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have been found to have enzyme inhibitory properties .
    • Methods : These compounds can be synthesized using various synthetic approaches .
    • Results : They have shown inhibitory activities against several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
  • Antiviral Research

    • Application : Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for potential antiviral activity .
    • Methods : The antiviral activity and cytotoxicity of these compounds were tested using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells .
    • Results : Some of the tested [1,2,4]triazolo[4,3-a]quinoxaline derivatives showed potential antiviral activity .
  • Energetic Materials

    • Application : Certain [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized .
    • Methods : These compounds were synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
    • Results : Among them, compound 5 exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 .
  • Antimicrobial Research

    • Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized for their potential antimicrobial activity .
    • Methods : These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • Results : The structures of the newly synthesized compounds were characterized using various techniques .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-6-9-8-4-10(6)3-2-7-5/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGTYKAWVBDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

1174644-89-3
Record name 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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